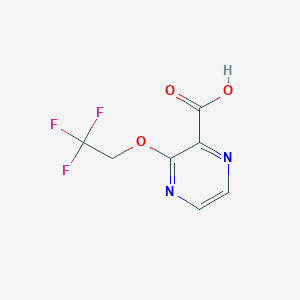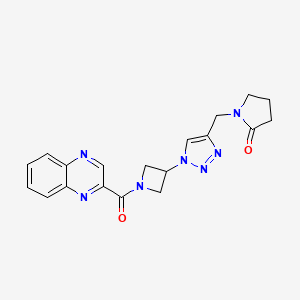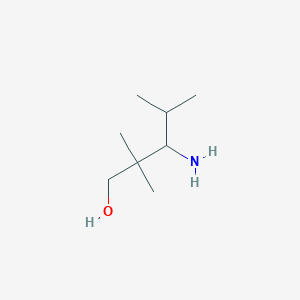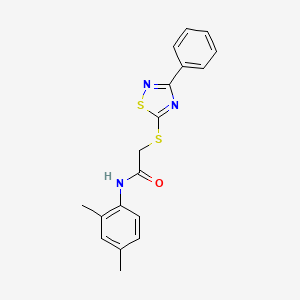![molecular formula C16H21N5O4 B2929457 3-cyclopentyl-7-[(1,4-dioxan-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396810-33-5](/img/structure/B2929457.png)
3-cyclopentyl-7-[(1,4-dioxan-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-7-[(1,4-dioxan-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H21N5O4 and its molecular weight is 347.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthesis
A study by Fülöp, Szakonyi, Bernáth, and Sohár (1997) focused on the synthesis of unsubstituted and benzyl-substituted derivatives of cyclopenta[d]pyrimidine-2,4-diones. This research highlights the reactivity of such compounds, demonstrating the potential for synthesizing complex heterocyclic structures with medicinal chemistry applications (Fülöp et al., 1997).
Antibacterial and Antifungal Activities
Aksinenko et al. (2016) synthesized a series of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones, evaluating their antibacterial and antifungal activities. This study suggests the potential of these compounds in developing new antimicrobial agents (Aksinenko et al., 2016).
Cyclization Reactions and Pyrrole Synthesis
Research by Klappa, Rich, and McNeill (2002) involved the synthesis of pyrroles from the condensation of 1,3-diones, which includes compounds similar to 3-cyclopentyl-7-[(1,4-dioxan-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. This demonstrates the relevance of such compounds in creating pyrrole-based structures, important in various chemical synthesis applications (Klappa et al., 2002).
Supramolecular Chemistry and Ligand Synthesis
Fonari et al. (2004) synthesized novel pyrimidine derivatives for use as ligands in co-crystallization with crown ethers, forming hydrogen-bonded supramolecular assemblies. This research underscores the utility of such compounds in the field of supramolecular chemistry, with potential applications in material science and molecular recognition (Fonari et al., 2004).
Antioxidant Activity
Kononevich et al. (2014) synthesized new 7-thio derivatives of cyclopenta[d]pyrimidine-2,4-diones, including variants structurally related to the compound . They tested these compounds for antioxidant activity, indicating the potential of these derivatives in oxidative stress-related research (Kononevich et al., 2014).
Cytotoxic Activity Screening
Mieczkowski et al. (2016) presented an approach to synthesizing oxazolo[3,2-f]pyrimidine-5,7-dione scaffolds, which are structurally related to the compound . They tested the synthesized products for cytotoxic effects on various cancer cell lines, demonstrating the relevance of these compounds in cancer research (Mieczkowski et al., 2016).
Anti-Human Cytomegalovirus Activity
Revankar et al. (1998) synthesized acyclonucleosides and acyclonucleotides derived from a guanine analogue structurally related to the compound of interest. These were tested for anti-human cytomegalovirus activity, showing potential for antiviral drug development (Revankar et al., 1998).
Propiedades
IUPAC Name |
6-cyclopentyl-2-(1,4-dioxan-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c22-14-12-8-18-15(17-7-11-9-24-5-6-25-11)19-13(12)20-16(23)21(14)10-3-1-2-4-10/h8,10-11H,1-7,9H2,(H2,17,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGZJHOZUXXPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4COCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorobenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929376.png)

![5-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2929380.png)

![4-Bromophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2929383.png)

![N'3-[6-methyl-4-(trifluoromethyl)-2-pyridyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B2929387.png)
![2-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2929388.png)




